Analgesic Potency Relative to Morphine and the Impact of 5‑Position Methylation
In a comparative hot‑plate assay (250 W infrared lamp, 18 V, 60‑s cut‑off) in male Swiss‑Webster mice, the parent 1‑(2‑dimethylaminoethyl)‑2‑(phenoxymethyl)benzimidazole series was benchmarked against morphine sulfate (relative potency = 100). Introduction of a methyl group at the 5‑position of the benzimidazole nucleus approximately doubled the analgesic potency while reducing acute intraperitoneal toxicity (LD₅₀) by half relative to the unsubstituted parent [REFS‑1].
| Evidence Dimension | Analgesic potency (relative to morphine sulfate = 100) and acute toxicity (LD₅₀) |
|---|---|
| Target Compound Data | Parent (unsubstituted) 1‑(2‑dimethylaminoethyl)‑2‑(phenoxymethyl)benzimidazole: relative potency and LD₅₀ reported as baseline. |
| Comparator Or Baseline | 5‑Methyl‑substituted analog: ~2‑fold increase in analgesic potency; LD₅₀ reduced by ~50 %. |
| Quantified Difference | ~2× potency gain and ~50 % toxicity reduction upon 5‑methylation |
| Conditions | Modified hot‑plate test in male Swiss‑Webster mice; subcutaneous administration; potency expressed as % of morphine sulfate activity. |
Why This Matters
For researchers procuring a tool compound with a defined analgesic‑to‑toxicity ratio, this SAR information allows informed selection of the unsubstituted parent compound as a baseline reference or for further derivatisation.
- [1] Marshall, F. N., Jones, W. R., & Weaver, L. C. (1964). Comparison of Pharmacologic Activity in a Series of Benzimidazole Compounds. Proceedings of the Society for Experimental Biology and Medicine, 116(4), 912–914. View Source
